3-Nitro-2-nonene
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Overview
Description
3-Nitro-2-nonene is an organic compound with the molecular formula C₉H₁₇NO₂. It is a nitroalkene, characterized by the presence of a nitro group (-NO₂) attached to a nonene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-nonene typically involves the nitration of 2-nonene. One common method is the reaction of 2-nonene with a nitrating agent such as nitric acid (HNO₃) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-nonene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or nitroalcohols.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroalkanes, nitroalcohols.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nonenes depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-nonene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-2-nonene involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions within cells, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is exploited in the design of nitro-containing drugs that target specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-2-nonene
- 4-Nitro-2-nonene
- 3-Nitro-1-nonene
Uniqueness
3-Nitro-2-nonene is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-nitronon-2-ene |
InChI |
InChI=1S/C9H17NO2/c1-3-5-6-7-8-9(4-2)10(11)12/h4H,3,5-8H2,1-2H3 |
InChI Key |
CSXIWVFKBYEYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC)[N+](=O)[O-] |
Origin of Product |
United States |
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